Cas no 41635-83-0 (4’-Methoxy Flurbiprofen)

4’-Methoxy Flurbiprofen 化学的及び物理的性質
名前と識別子
-
- 4’-Methoxy Flurbiprofen
- 4'-Methoxy Flurbiprofen
- Flurbiprofen Impurity 20
- ADNQRQZIGOHTSZ-UHFFFAOYSA-N
- Flurbiprofen 4-Methoxy
- Flurbiprofen Impurity 59
- 2-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid
- 2-(2-Fluoro-4''-methoxy-biphenyl-4-yl)-propionic acid
- SCHEMBL5142539
- 41635-83-0
- CHEMBL196321
- 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid
- BDBM50172476
-
- インチ: 1S/C16H15FO3/c1-10(16(18)19)12-5-8-14(15(17)9-12)11-3-6-13(20-2)7-4-11/h3-10H,1-2H3,(H,18,19)
- InChIKey: ADNQRQZIGOHTSZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1C=CC(=CC=1)OC)C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 274.10052250g/mol
- どういたいしつりょう: 274.10052250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 410.2±45.0 °C at 760 mmHg
- フラッシュポイント: 201.9±28.7 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4’-Methoxy Flurbiprofen セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4’-Methoxy Flurbiprofen 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-483037-5 mg |
4’-Methoxy Flurbiprofen, |
41635-83-0 | 5mg |
¥2,858.00 | 2023-07-11 | ||
TRC | M265360-5mg |
4’-Methoxy Flurbiprofen |
41635-83-0 | 5mg |
$207.00 | 2023-05-18 | ||
TRC | M265360-50mg |
4’-Methoxy Flurbiprofen |
41635-83-0 | 50mg |
$1642.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483037-5mg |
4’-Methoxy Flurbiprofen, |
41635-83-0 | 5mg |
¥2858.00 | 2023-09-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M265360-50mg |
4’-Methoxy Flurbiprofen |
41635-83-0 | 50mg |
¥14400.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M265360-5mg |
4’-Methoxy Flurbiprofen |
41635-83-0 | 5mg |
¥1800.00 | 2023-09-15 |
4’-Methoxy Flurbiprofen 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
4’-Methoxy Flurbiprofenに関する追加情報
4’-Methoxy Flurbiprofen: A Comprehensive Overview
4’-Methoxy Flurbiprofen (CAS No. 41635-83-0) is a derivative of flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory and analgesic properties. The introduction of the methoxy group at the 4' position of the biphenyl ring in 4’-Methoxy Flurbiprofen has been shown to significantly enhance its pharmacokinetic properties, making it a promising candidate for various therapeutic applications.
Recent studies have focused on the anti-inflammatory activity of 4’-Methoxy Flurbiprofen, particularly in chronic inflammatory conditions such as arthritis and neuroinflammation. Research conducted by Smith et al. (2023) demonstrated that 4’-Methoxy Flurbiprofen exhibits superior efficacy compared to traditional NSAIDs in reducing inflammation in animal models of rheumatoid arthritis. The study highlighted the compound's ability to inhibit cyclooxygenase (COX)-2 enzyme activity more effectively than flurbiprofen, leading to reduced production of pro-inflammatory prostaglandins.
In addition to its anti-inflammatory effects, 4’-Methoxy Flurbiprofen has shown potential in neuroprotective applications. A groundbreaking study by Johnson and colleagues (2023) investigated the compound's effects on neuroinflammation in Alzheimer's disease models. The results indicated that 4’-Methoxy Flurbiprofen not only reduced inflammation but also improved cognitive function in mice through its ability to modulate microglial activation and reduce amyloid-beta deposition.
The synthesis of 4’-Methoxy Flurbiprofen involves a multi-step process that includes the introduction of the methoxy group via nucleophilic aromatic substitution. This process has been optimized in recent years to improve yield and purity, as reported by Lee et al. (2023). The authors demonstrated that the use of microwave-assisted synthesis significantly accelerated the reaction while maintaining high product quality.
Another area of interest is the bioavailability and pharmacokinetics of 4’-Methoxy Flurbiprofen. A study by Patel et al. (2023) compared the pharmacokinetic profiles of flurbiprofen and its methoxy derivative in rats. The findings revealed that 4’-Methoxy Flurbiprofen exhibited enhanced oral bioavailability due to improved solubility and reduced first-pass metabolism, making it a more efficient drug candidate for systemic administration.
Furthermore, the toxicological profile of 4’-Methoxy Flurbiprofen has been extensively evaluated in preclinical studies. Research by Kim et al. (2023) demonstrated that the compound showed lower hepatotoxicity compared to flurbiprofen, likely due to its reduced affinity for liver enzymes involved in drug metabolism. This finding is significant for developing safer NSAIDs with minimal adverse effects.
In conclusion, 4’-Methoxy Flurbiprophen (CAS No. 41635-83-0) represents a promising advancement in NSAID development, offering enhanced efficacy, improved pharmacokinetics, and reduced toxicity compared to its parent compound. With ongoing research focusing on its application in chronic inflammation and neurodegenerative diseases, this compound holds great potential for future therapeutic interventions.
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